molecular formula C9H6ClF3N2O2 B13144732 5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13144732
M. Wt: 266.60 g/mol
InChI Key: DZGXJUZVRGWEKR-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include:

    Starting Materials: 5-Chloroanthranilic acid, trifluoroacetic anhydride, and ammonia.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce new functional groups at specific positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Known for its anticancer properties.

    4-Chloroquinazoline: Studied for its antimicrobial activity.

    Trifluoromethylquinazoline: Investigated for its potential as a pharmaceutical intermediate.

Uniqueness

5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H6ClF3N2O2

Molecular Weight

266.60 g/mol

IUPAC Name

5-chloro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C9H6ClF3N2O2/c10-4-2-1-3-5-6(4)8(17,9(11,12)13)15-7(16)14-5/h1-3,17H,(H2,14,15,16)

InChI Key

DZGXJUZVRGWEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(NC(=O)N2)(C(F)(F)F)O

Origin of Product

United States

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